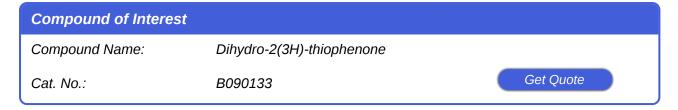


# Spectroscopic Profile of Dihydro-2(3H)thiophenone: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **Dihydro-2(3H)-thiophenone**, also known as y-thiobutyrolactone. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and development settings. This document outlines the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

# **Spectroscopic Data Summary**

The following tables summarize the key spectroscopic data for **Dihydro-2(3H)-thiophenone**.

Table 1: 1H NMR Spectroscopic Data (Predicted)

Chemical Shift (ppm)	Multiplicity	Assignment
3.42	Triplet	CH <sub>2</sub> -S
2.89	Triplet	CH <sub>2</sub> -C=O
2.24	Quintet	C-CH <sub>2</sub> -C

Note: Data is based on predicted values and may vary from experimental results.[1]

## Table 2: 13C NMR Spectroscopic Data (Predicted)



Chemical Shift (ppm)	Assignment
209.6	C=O
35.8	CH <sub>2</sub> -C=O
29.7	S-CH <sub>2</sub>
23.2	C-CH <sub>2</sub> -C

Note: Data is based on predicted values and may vary from experimental results.[1]

Table 3: Infrared (IR) Spectroscopic Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
2920	Strong	C-H stretch (alkane)
1715	Strong	C=O stretch (thioester)
1450	Medium	CH <sub>2</sub> bend
1170	Medium	C-S stretch

Source: NIST Mass Spectrometry Data Center.[2][3][4][5]

Table 4: Mass Spectrometry (MS) Data

m/z	Relative Intensity (%)	Assignment
102	100	[M] <sup>+</sup> (Molecular Ion)
74	80	[M - CO]+
60	90	[C <sub>2</sub> H <sub>4</sub> S] <sup>+</sup>
46	40	[CH₂S] <sup>+</sup>
41	55	[C <sub>3</sub> H <sub>5</sub> ] <sup>+</sup>

Source: NIST Mass Spectrometry Data Center.[2]



# **Experimental Protocols**

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

- Sample Preparation: A sample of **Dihydro-2(3H)-thiophenone** (approximately 10-20 mg for <sup>1</sup>H NMR and 50-100 mg for <sup>13</sup>C NMR) is dissolved in a deuterated solvent (e.g., chloroform-d, 0.5-0.7 mL) in a clean, dry NMR tube.
- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.
- ¹H NMR Acquisition:
  - The instrument is tuned and locked to the deuterium signal of the solvent.
  - Shimming is performed to optimize the magnetic field homogeneity.
  - A standard one-pulse sequence is used to acquire the <sup>1</sup>H NMR spectrum.
  - Key parameters include a 90° pulse angle, a relaxation delay of 1-5 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.
- <sup>13</sup>C NMR Acquisition:
  - A proton-decoupled pulse sequence (e.g., PENDANT or DEPT) is used to acquire the <sup>13</sup>C
     NMR spectrum.
  - A wider spectral width is used compared to <sup>1</sup>H NMR.
  - A longer acquisition time and a greater number of scans are typically required due to the lower natural abundance and sensitivity of the <sup>13</sup>C nucleus.
- Data Processing: The acquired free induction decay (FID) is Fourier transformed, phasecorrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).



### Infrared (IR) Spectroscopy

- Sample Preparation: As Dihydro-2(3H)-thiophenone is a liquid, a thin film is prepared by
  placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride
  (NaCl) plates.
- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used for analysis.
- Data Acquisition:
  - A background spectrum of the clean salt plates is recorded.
  - The sample is placed in the spectrometer's sample holder.
  - The IR spectrum is recorded over a typical range of 4000-400 cm<sup>-1</sup>.
  - An appropriate number of scans are co-added to improve the signal-to-noise ratio.
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

## **Mass Spectrometry (MS)**

- Sample Introduction: The liquid sample is introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
- Ionization: Electron ionization (EI) is a common method for this type of molecule. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-tocharge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: An electron multiplier or other suitable detector records the abundance of each ion.
- Data Processing: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.



### **Workflow Visualization**

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

#### General Workflow for Spectroscopic Analysis Sample Preparation Pure Compound (Dihydro-2(3H)-thiophenone) NMR IR MS Dissolution in Preparation of Direct Injection or Deuterated Solvent (for NMR) Thin Film (for IR) GC Introduction (for MS) Spectroscopic Analysis NMR Spectroscopy **Mass Spectrometry** IR Spectroscopy (1H and 13C) Data Processing & Interpretation **NMR** Spectra IR Spectrum **Mass Spectrum** (Chemical Shifts, Multiplicity) (Functional Groups) (Molecular Weight, Fragmentation) Conclusion Structural Elucidation and Compound Characterization

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#### General Workflow for Spectroscopic Analysis

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